molecular formula C8H4F3IN2 B13086649 4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile

4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile

Katalognummer: B13086649
Molekulargewicht: 312.03 g/mol
InChI-Schlüssel: ZRCNKZQOLBIGPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles. These compounds are often used in various chemical and pharmaceutical applications due to their unique reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile typically involves multiple steps, including halogenation, nitration, and amination reactions. A common synthetic route might include:

    Halogenation: Introduction of fluorine and iodine atoms to the benzene ring.

    Nitration: Introduction of the nitrile group (-CN) to the benzene ring.

    Amination: Introduction of the amino group (-NH2) to the benzene ring.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale production. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-2,5-difluorobenzonitrile
  • 4-Amino-3-iodobenzonitrile
  • 2,5-Difluoro-6-(fluoromethyl)benzonitrile

Comparison

Compared to similar compounds, 4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile may exhibit unique reactivity due to the presence of multiple halogen atoms and the nitrile group

Eigenschaften

Molekularformel

C8H4F3IN2

Molekulargewicht

312.03 g/mol

IUPAC-Name

4-amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile

InChI

InChI=1S/C8H4F3IN2/c9-1-3-4(2-13)5(10)7(12)8(14)6(3)11/h1,14H2

InChI-Schlüssel

ZRCNKZQOLBIGPL-UHFFFAOYSA-N

Kanonische SMILES

C(C1=C(C(=C(C(=C1F)N)I)F)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.